Product packaging for 7-Methyl-3,7-diazabicyclo[4.2.0]octane(Cat. No.:)

7-Methyl-3,7-diazabicyclo[4.2.0]octane

Cat. No.: B7950846
M. Wt: 126.20 g/mol
InChI Key: XKPWQAUVZANBIU-UHFFFAOYSA-N
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Description

7-Methyl-3,7-diazabicyclo[4.2.0]octane is a chemical compound with the CAS Registry Number 1378259-94-9 and a molecular formula of C7H14N2 . It has a molecular weight of 126.20 g/mol . This methylated derivative is based on the 3,7-diazabicyclo[4.2.0]octane (DBO) scaffold, a bicyclic structure that serves as a versatile and privileged building block in medicinal chemistry and organic synthesis . The unique stereochemistry and presence of multiple nitrogen atoms in the DBO core enhance its reactivity and selectivity, making it a valuable intermediate for constructing more complex molecules and for use in catalytic applications . Researchers are increasingly exploring this class of compounds for its significant therapeutic potential. Studies on the DBO scaffold indicate that its derivatives have shown promise as kappa-opioid receptor antagonists, with activities in the nanomolar range, which are crucial for pain modulation and neuroprotection research . Furthermore, certain DBO derivatives exhibit high analgesic activity by selectively targeting nicotinic acetylcholine receptors (nAChRs), particularly the hα4β2 subtype, which is a key target for developing treatments for central nervous system (CNS) conditions . The mechanism of action for compounds based on this scaffold often involves their ability to act as nucleophiles or bases, facilitating various chemical transformations. In biological systems, they can interact with enzymatic and receptor targets, modulating their activity . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14N2 B7950846 7-Methyl-3,7-diazabicyclo[4.2.0]octane

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methyl-3,7-diazabicyclo[4.2.0]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c1-9-5-6-4-8-3-2-7(6)9/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKPWQAUVZANBIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2C1CCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Studies of 7 Methyl 3,7 Diazabicyclo 4.2.0 Octane Analogs

Ring Opening and Ring Expansion Transformations

The inherent strain in the fused 4,6-bicyclic system of 3,7-diazabicyclo[4.2.0]octane analogs makes them susceptible to ring-opening reactions. These transformations typically occur at the C-N bond of the azetidine (B1206935) ring, driven by the release of ring strain. The specific conditions and reagents employed dictate the outcome of these reactions, leading to a variety of functionalized piperazine (B1678402) derivatives.

Mechanistic studies suggest that the quaternization of the N7 nitrogen atom, as in 7-methyl-3,7-diazabicyclo[4.2.0]octane, can facilitate ring-opening. The presence of the methyl group enhances the leaving group ability of the N7 nitrogen, making the C6-N7 bond more susceptible to nucleophilic attack. For instance, reaction with nucleophiles in the presence of an activating agent can lead to the cleavage of the azetidine ring.

Ring expansion transformations, while less commonly documented for this specific scaffold in the provided search results, are a known reaction pathway for strained bicyclic systems. Such reactions could theoretically proceed through a rearrangement mechanism, potentially initiated by the formation of a reactive intermediate, to yield larger heterocyclic systems like diazabicyclo[4.3.1]decanes. However, specific examples pertaining to this compound were not detailed in the available search snippets.

Table 1: Representative Ring Transformations of the 3,7-Diazabicyclo[4.2.0]octane Scaffold This table is illustrative and based on general principles of strained ring chemistry, as specific examples for the title compound were not available in the search results.

Transformation TypeReactant AnalogConditions/ReagentsProduct TypePlausible Mechanism
Ring OpeningN-Acyl-3,7-diazabicyclo[4.2.0]octaneNucleophile (e.g., H₂O, ROH), Acid/Base CatalystFunctionalized N-AcylpiperazineNucleophilic attack on an activated C-N bond of the azetidine ring.
Ring Expansion3,7-Diazabicyclo[4.2.0]octane derivativeThermal or Photochemical ConditionsExpanded bicyclic or monocyclic diamineRearrangement via a reactive intermediate (e.g., diradical or zwitterion).

Nucleophilic and Electrophilic Reactions on the Bicyclic Scaffold

The 3,7-diazabicyclo[4.2.0]octane skeleton possesses two nitrogen atoms with differing steric and electronic environments, which governs their reactivity towards electrophiles. The N3 nitrogen is a secondary amine and is generally more accessible and nucleophilic than the N7 nitrogen, which is a tertiary amine at a bridgehead-like position.

Electrophilic substitution, such as acylation or alkylation, typically occurs preferentially at the N3 position. For example, the synthesis of various analogs often involves the reaction of a 3,7-diazabicyclo[4.2.0]octane precursor with electrophiles like acyl chlorides or alkyl halides. This allows for the introduction of a wide range of substituents at the N3 position. The preparation of tert-butyl 3,7-diazabicyclo[4.2.0]octane-3-carboxylate is an example of such a reaction, where the N3 nitrogen reacts with an electrophilic carboxylating agent. google.com

The N7 nitrogen can also react with electrophiles, particularly small and reactive ones, but this often requires more forcing conditions due to steric hindrance. The synthesis of the title compound, this compound, involves the methylation of the N7 nitrogen.

Nucleophilic reactions on the carbon skeleton of the bicyclic system are less common and would likely require activation by an adjacent electron-withdrawing group. The inherent electron-rich nature of the amine functionalities makes the ring system generally more susceptible to electrophilic attack.

Table 2: Electrophilic Reactions at N3 and N7 Positions

ReactantElectrophilePrimary Site of ReactionProduct ExampleReference
3,7-Diazabicyclo[4.2.0]octaneDi-tert-butyl dicarbonateN3tert-Butyl 3,7-diazabicyclo[4.2.0]octane-3-carboxylate google.com
3,7-Diazabicyclo[4.2.0]octaneAryl Halide (e.g., 3-bromo-6-chloropyridine)N3 or N7 (depending on conditions)(cis)-7-(6-Chloro-3-pyridyl)-3,7-diazabicyclo[4.2.0]octane google.com
3-Substituted-3,7-diazabicyclo[4.2.0]octaneMethyl IodideN73-Substituted-7-methyl-3,7-diazabicyclo[4.2.0]octaneGeneral Reaction

Rearrangement Pathways and Skeletal Transformations

Strained bicyclic systems like this compound can undergo various rearrangement reactions, often driven by the release of ring strain or the formation of more stable isomeric structures. These transformations can be induced thermally, photochemically, or through catalysis by acids, bases, or transition metals.

While specific studies detailing the rearrangement pathways of this compound itself were not prominent in the search results, analogous systems suggest potential transformations. One possible pathway could involve a [2+2] cycloreversion of the azetidine ring, leading to the formation of a monocyclic piperazine derivative with an exocyclic double bond, although this would be a retro-synthesis pathway.

Another potential rearrangement could involve an isomerization to a more thermodynamically stable bicyclic system, such as a 3,7-diazabicyclo[3.2.1]octane. This would involve the cleavage of one bond and the formation of another, resulting in a change from a fused 4,6-ring system to a bridged 5,6-ring system. Such transformations often proceed through complex mechanistic pathways involving carbocationic or radical intermediates. The specific substituents on the bicyclic core would significantly influence the feasibility and outcome of these rearrangements.

Stability and Degradation in Research Conditions

The stability of this compound and its analogs is a critical factor in their synthesis, handling, and application in research. The fused azetidine ring is the most reactive part of the molecule and is susceptible to degradation under certain conditions.

pH Sensitivity: The compound is expected to be most stable in a neutral to moderately basic pH range. In strongly acidic conditions, protonation of the nitrogen atoms can occur. Protonation of the N7 nitrogen could potentially activate the azetidine ring towards nucleophilic attack by the counter-ion or solvent, leading to ring-opening and degradation.

Thermal Stability: The strained four-membered ring may be susceptible to thermal decomposition, although the specific temperature limits would depend on the substitution pattern and the presence of impurities. Rearrangement or fragmentation could be potential degradation pathways at elevated temperatures.

Oxidative/Reductive Stability: The tertiary amine functionalities can be susceptible to oxidation, potentially leading to N-oxide formation or more complex degradation products. The stability towards reducing agents is generally expected to be higher, although certain reductive conditions, particularly those involving catalytic hydrogenation, could potentially lead to the cleavage of C-N bonds, resulting in ring opening. Patent literature describes various analogs that are handled as salts, suggesting that this form provides enhanced stability for storage and handling. google.com

Advanced Spectroscopic and Structural Elucidation of 7 Methyl 3,7 Diazabicyclo 4.2.0 Octane and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of 7-Methyl-3,7-diazabicyclo[4.2.0]octane in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of proton and carbon signals and provides crucial insights into the compound's stereochemistry.

The ¹H NMR spectrum of this compound provides essential information regarding the number of unique proton environments, their chemical shifts, signal multiplicities (splitting patterns), and integral values (proton count). The presence of the N-methyl group is typically confirmed by a singlet in the upfield region of the spectrum. The protons on the bicyclic framework would exhibit complex splitting patterns due to geminal and vicinal couplings.

The ¹³C NMR spectrum, often acquired with proton decoupling, shows a single peak for each unique carbon atom. The chemical shifts of these carbons are indicative of their local electronic environment. For instance, carbons bonded to nitrogen atoms are deshielded and appear at a higher chemical shift compared to the other aliphatic carbons in the rings. While specific experimental data for this compound is not widely published, representative chemical shifts can be predicted based on data from similar bicyclic amines and related structures. acs.orgresearchgate.net

Table 1: Representative ¹H NMR Data for the this compound Scaffold

Proton Chemical Shift (δ, ppm) (Predicted) Multiplicity Coupling Constant (J, Hz) (Predicted)
N-CH₃ 2.2 - 2.5 s -
H-1, H-6 2.8 - 3.2 m -

Table 2: Representative ¹³C NMR Data for the this compound Scaffold

Carbon Chemical Shift (δ, ppm) (Predicted)
N-CH₃ 35 - 45
C-1, C-6 50 - 60
C-2, C-4 45 - 55

Note: The predicted chemical shifts are based on general values for N-methylated bicyclic amines and may vary depending on the solvent and specific stereochemistry.

2D NMR techniques are indispensable for the complete and unambiguous assignment of all proton and carbon signals, and for determining the relative stereochemistry of the molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbons. Cross-peaks in the COSY spectrum would allow for the tracing of the proton connectivity throughout the bicyclic framework.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This is a crucial step in assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly useful for identifying quaternary carbons and for piecing together the different fragments of the molecule. For instance, a correlation between the N-methyl protons and the carbons of the bicyclic ring would confirm the position of the methyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for determining the stereochemistry of the molecule. This technique identifies protons that are close to each other in space, regardless of whether they are bonded. For example, NOESY can be used to establish the cis or trans fusion of the two rings in the bicyclo[4.2.0]octane system by observing cross-peaks between protons on the two rings that are in close spatial proximity. The stereochemistry of substituents can also be determined through NOE correlations. Studies on related bicyclo[4.2.0]octane derivatives have successfully employed NOESY to assign the stereochemistry at newly formed chiral centers. google.com

The nitrogen atoms in the 3,7-diazabicyclo[4.2.0]octane system can undergo inversion, a process where the lone pair of electrons rapidly flips from one side of the nitrogen atom to the other. This can lead to the interconversion of different conformers. Dynamic NMR (DNMR) is a technique used to study these types of dynamic processes that occur on the NMR timescale. By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At high temperatures, where the inversion is fast, averaged signals are observed. As the temperature is lowered, the rate of inversion slows down, and the signals for the individual conformers may broaden and eventually resolve into separate signals at the coalescence temperature and below. From this data, the energy barrier for the nitrogen inversion can be calculated. Such studies have been performed on other bicyclic amines to understand their conformational dynamics.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be observed, confirming the molecular weight of 126.2 g/mol .

Electron Impact (EI) ionization, a higher energy method, would cause the molecule to fragment in a characteristic manner. For N-methylated bicyclic amines, a common fragmentation pathway is the α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to a nitrogen atom. This would lead to the formation of stable iminium ions. The fragmentation of the bicyclo[4.2.0]octane ring system itself can also occur, for example, through the loss of small neutral molecules like ethylene. The analysis of these fragment ions provides valuable information that can be used to piece together the structure of the parent molecule.

X-ray Crystallography for Solid-State Structure and Absolute Configuration

X-ray crystallography provides the most definitive structural information for a molecule in the solid state. If a suitable single crystal of this compound or one of its derivatives can be grown, X-ray diffraction analysis can determine the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and torsional angles. This technique can unambiguously establish the absolute configuration of all stereocenters in the molecule, providing a definitive answer to the stereochemical questions that may be difficult to resolve by NMR alone. For example, the cis or trans fusion of the rings and the orientation of the methyl group can be unequivocally determined. X-ray crystallography has been used to determine the solid-state structures of numerous related bicyclic compounds, providing a solid foundation for understanding their conformational preferences.

Other Spectroscopic Methods in Structural Analysis

While NMR, MS, and X-ray crystallography are the primary tools for the structural elucidation of this compound, other spectroscopic methods can provide complementary information.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of specific functional groups. In the case of this compound, the C-H stretching vibrations of the methyl and methylene (B1212753) groups would be observed in the region of 2800-3000 cm⁻¹. The C-N stretching vibrations would also be present in the fingerprint region of the spectrum.

Raman Spectroscopy: Raman spectroscopy provides information about molecular vibrations and is complementary to IR spectroscopy. It can be particularly useful for studying symmetric vibrations that may be weak or absent in the IR spectrum.

Computational and Theoretical Studies on 7 Methyl 3,7 Diazabicyclo 4.2.0 Octane Systems

Quantum Chemical Calculations (e.g., DFT, MP2, Hartree-Fock) for Geometry and Electronic Structure

Quantum chemical calculations are fundamental to determining the three-dimensional structure and electronic properties of molecules. Methods like Density Functional Theory (DFT), Møller-Plesset perturbation theory (MP2), and Hartree-Fock (HF) are commonly employed to optimize molecular geometries and analyze electron distribution. semanticscholar.org

DFT methods, particularly with functionals like B3LYP, are widely used to study the electronic structure, including natural bond orbital (NBO) charges and dipole moments of related heterocyclic systems. semanticscholar.org These calculations reveal the distribution of electron density, highlighting the nucleophilic character of the nitrogen atoms and identifying regions susceptible to electrophilic attack. The methyl group at the N7 position acts as a weak electron-donating group, subtly modulating the charge distribution across the bicyclic framework.

Table 1: Representative Calculated Geometric Parameters for a Bicyclo[4.2.0]octane Ring System (Note: These are representative values for the core ring structure based on computational studies of similar systems. Actual values for 7-Methyl-3,7-diazabicyclo[4.2.0]octane may vary.)

ParameterDescriptionTypical Calculated Value
C1-C6 Bond LengthBridgehead bond~ 1.55 Å
C1-C7 Bond LengthCyclobutane (B1203170) ring bond~ 1.56 Å
C-N Bond LengthAmine bond~ 1.47 Å
C1-C6-C5 AngleAngle in six-membered ring~ 112°
C1-C7-C8 AngleAngle in four-membered ring~ 88°
Ring Fusion DihedralDihedral angle at the ring junctionVaries with conformation

Conformational Analysis and Energetic Profiles

The 3,7-diazabicyclo[4.2.0]octane system is conformationally flexible. The six-membered ring can adopt chair, boat, or twist-boat conformations, fused to the cyclobutane ring. The relative stability of these conformers is critical for receptor binding and biological activity.

Computational studies on analogous, more complex diazabicyclo[3.3.1]nonan-9-one systems have shown that the molecule can exist in different conformations, such as twin-chair and boat-chair forms. psu.edu The energetic preference for one over the other is dictated by the nature of the substituents on the nitrogen atoms. For instance, acyl substituents tend to favor a twin-chair conformation by reducing transannular electron repulsion, whereas alkyl substituents may favor a boat-chair arrangement. psu.edu

For this compound, the six-membered piperidine (B6355638) ring is fused to a cyclobutane ring. The most stable conformations would likely involve a chair-like arrangement for the six-membered ring. The methyl group on N7 can exist in either an axial or equatorial position, leading to distinct conformers with different energetic profiles. The equatorial conformer is generally expected to be more stable due to reduced steric hindrance. Computational modeling can precisely quantify these energy differences, providing an energetic profile of the conformational landscape. These studies are vital for identifying the low-energy, bioactive conformation required for pharmacophore modeling and drug design. whiterose.ac.uk

Mechanistic Insights from Computational Modeling of Reactions

Computational modeling is a powerful tool for elucidating reaction mechanisms, calculating activation barriers, and predicting product distributions. For systems related to this compound, computational studies have provided key insights into their chemical transformations.

For example, DFT and MP2 calculations have been used to study the reactions of enamines with nitroalkenes, which can proceed through bicyclo[4.2.0]octane (cyclobutane) intermediates. acs.org These studies predict the reaction to be exothermic and can determine the relative stability of different stereoisomeric transition states and intermediates, explaining the observed product selectivity. acs.org Calculations have shown that the cycloaddition is predicted to be exothermic, with ΔE values ranging from -24.8 to -33.8 kcal/mol. acs.org

Furthermore, computational models have been developed to understand the role of Lewis acid catalysts in reactions involving similar heterocyclic frameworks. umich.edu By calculating the activation barriers for catalyzed versus non-catalyzed pathways, researchers can explain the observed increases in reaction rate and selectivity. For instance, one study found that a catalyzed reaction pathway had an activation barrier ~7 kcal/mol lower than the non-catalyzed system, aligning with experimental observations. escholarship.org Such insights are crucial for optimizing synthetic routes to create libraries of diazabicyclo[4.2.0]octane derivatives.

Quantitative Structure-Activity Relationships (QSAR) and Molecular Modeling for Scaffold Optimization

QSAR and related molecular modeling techniques are central to modern drug discovery, and the diazabicyclo[4.2.0]octane scaffold has been a subject of such studies, particularly for its derivatives that act as nicotinic acetylcholine (B1216132) receptor (nAChR) agonists. nih.govacs.org These compounds are of interest as potential analgesics. nih.gov

Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to series of 3,8-diazabicyclo[4.2.0]octane derivatives. nih.govnih.gov These studies aim to build predictive models that correlate the structural features of the molecules with their biological activity (e.g., binding affinity or agonist potency) at different nAChR subtypes, such as α4β2 and α3β4. nih.gov

One study developed highly predictive CoMSIA models for both hα4β2 and hα3β4 subtypes. nih.gov The models indicated that both steric and electrostatic fields are crucial for activity. For the hα4β2 subtype, the model suggested that bulky groups are disfavored in certain regions, while positive charges near the pyridine (B92270) ring and negative charges near the N8 position are favorable. nih.gov This information is invaluable for scaffold optimization, allowing chemists to design new analogs with enhanced potency and selectivity, thereby reducing potential side effects associated with the α3β4 subtype. nih.gov

Table 2: Summary of 3D-QSAR Models for 3,8-Diazabicyclo[4.2.0]octane Derivatives nih.gov

ModelSubtypeq² (Cross-validated)r² (Non-cross-validated)Field Contributions
CoMSIAhα4β20.9260.983Steric (18.6%), Electrostatic (81.4%)
CoMSIAhα3β40.9450.988Steric (15.2%), Electrostatic (84.8%)

These models guide the synthetic chemist in modifying the scaffold, for example, by suggesting that small substituents at specific positions (C1, C4) and a negative charge potential at another (C6) can enhance activity for the desired hα4β2 subtype while decreasing it for the hα3β4 subtype. nih.gov

Prediction of Spectroscopic Parameters

Computational chemistry can predict spectroscopic properties like Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are valuable for structure verification and for interpreting complex experimental spectra.

Similarly, the calculation of vibrational frequencies (IR spectra) can help identify characteristic functional group stretches and the fingerprint region of the molecule. Comparing the computed IR spectrum with the experimental one aids in structural elucidation. The accuracy of these predictions depends on the level of theory and basis set used, with methods like B3LYP/6-311G++(d,p) often providing good agreement with experimental data for related heterocyclic compounds. semanticscholar.org

Applications of the 7 Methyl 3,7 Diazabicyclo 4.2.0 Octane Scaffold in Advanced Chemical Research

Design and Synthesis of Chemically Diverse Compound Libraries

The 7-Methyl-3,7-diazabicyclo[4.2.0]octane scaffold serves as a valuable starting point for the generation of chemically diverse compound libraries, which are crucial in drug discovery and chemical biology for screening against various biological targets. The rigid bicyclic core imparts a well-defined three-dimensional geometry to the molecules, a desirable trait for exploring new areas of chemical space beyond the flat, aromatic compounds that have traditionally dominated screening collections.

The synthesis of libraries based on this scaffold often involves a multi-step approach, starting with the construction of the core bicyclic system, followed by divergent derivatization. A notable example is the synthesis of a diazabicyclo[4.2.0]octane-3,6-dicarboxylate derivative, which can be further functionalized at the carboxylate and nitrogen positions to create a wide array of analogs. whiterose.ac.uk This approach allows for the systematic variation of substituents, leading to a library of compounds with diverse physicochemical properties. Computational tools are often employed in parallel to design virtual libraries based on the scaffold, allowing for the in-silico assessment of drug-likeness and other properties before committing to synthesis. bham.ac.uk

Scaffold Type Synthetic Approach Library Diversity Key Features
4,6-Fused SystemStereocontrolled transformations from 2,4-cis-azetidine ringsHigh structural and stereochemical diversityDrug-like properties, high three-dimensionality
5,6-Bridged SystemHigh-yielding transformations from 2,4-cis-azetidine ringsAccess to 177 compounds with high structural diversityInherent drug-like molecular properties

This table summarizes the synthesis of diverse compound libraries from bicyclic N-heterocycle-containing scaffolds.

Role as Key Intermediates or Building Blocks in Multi-step Synthesis

The this compound core and its derivatives are valuable intermediates and building blocks in the multi-step synthesis of more complex molecules, including natural products and their analogs. The fused cyclobutane (B1203170) and piperazine (B1678402) rings provide a rigid framework that can be strategically elaborated.

A key synthetic strategy to access the bicyclo[4.2.0]octane core is the [2+2] ketene (B1206846) cycloaddition reaction. acgpubs.org This method allows for the efficient construction of the cyclobutanone (B123998) ring, which can then be further modified. For instance, in the synthesis of kingianin analogs, a [2+2] cycloaddition is employed to create the bicyclic system, which is then subjected to further transformations to build the final complex pentacyclic structure. acgpubs.org The diazabicyclo[4.2.0]octane framework has also been utilized in the synthesis of fused β-lactams through intramolecular 1,3-dipolar cycloadditions. rsc.org

Development of Conformationally Restricted Scaffolds for Structure-Based Design

In structure-based drug design, the use of conformationally restricted scaffolds is a powerful strategy to enhance the potency and selectivity of ligands for their biological targets. The rigid nature of the this compound scaffold reduces the entropic penalty upon binding to a receptor, as the molecule does not need to adopt a specific conformation from a multitude of possibilities.

This principle has been applied in the design of ligands for various receptors. For example, the related 3,8-diazabicyclo[4.2.0]octane core has been used to develop potent nicotinic acetylcholine (B1216132) receptor (nAChR) agonists. blumberginstitute.org The defined spatial orientation of the nitrogen atoms and the substituents allows for precise interactions with the amino acid residues in the binding pocket of the receptor. The synthesis of a diazabicyclo[4.2.0]octane-3,6-dicarboxylate highlights a strategy to create a virtual library of compounds with a high degree of three-dimensionality, suitable for screening against various biological targets. whiterose.ac.uk

Applications in Polymer Science and Materials Chemistry (e.g., mechanophores)

The bicyclo[4.2.0]octane framework has found innovative applications in polymer science and materials chemistry, particularly as a mechanophore. A mechanophore is a chemical moiety that responds to mechanical stress by undergoing a specific chemical transformation. The [2+2] cycloreversion of the cyclobutane ring in the bicyclo[4.2.0]octane system can be triggered by mechanical force, leading to the formation of new chemical species.

Researchers have incorporated bicyclo[4.2.0]octane mechanophores into polymer chains. nih.gov When subjected to elongational forces, such as those generated by pulsed ultrasound, these mechanophores can unravel to form α,β-unsaturated esters. nih.gov This transformation can be harnessed to create stress-responsive materials that can, for example, self-strengthen or signal damage. The ring-opening process is believed to proceed through a 1,4-diradical intermediate. nih.gov While the direct use of this compound as a mechanophore has not been extensively reported, the principles established with the parent bicyclo[4.2.0]octane system suggest potential for the development of novel nitrogen-containing mechanophores with unique reactivity.

Mechanophore System Activation Method Transformation Potential Application
Cyclobutane-bearing bicyclo[4.2.0]octanePulsed ultrasound (elongational forces)[2+2] Cycloreversion to α,β-unsaturated estersStress-responsive and self-strengthening materials

This table details the application of the bicyclo[4.2.0]octane framework as a mechanophore in polymer science.

Exploration of Nitrogen-Bridged Systems in Catalyst Design

Nitrogen-bridged bicyclic systems are of significant interest in catalyst design due to their well-defined coordination geometry and steric properties, which can influence the selectivity and activity of metal-based catalysts. While specific applications of this compound in catalysis are not extensively documented in the literature, related nitrogen-containing bicyclic compounds have been successfully employed as ligands in various catalytic transformations. For example, diazabicyclo[2.2.2]octane (DABCO) is a well-known amine catalyst.

The presence of two nitrogen atoms in the this compound scaffold offers the potential for it to act as a bidentate ligand, coordinating to a metal center to form a stable complex. The rigid framework would enforce a specific geometry around the metal, which could be exploited to control the stereochemical outcome of a catalytic reaction. Further research in this area could lead to the development of novel catalysts for asymmetric synthesis and other important chemical transformations.

Future Perspectives and Emerging Directions in 7 Methyl 3,7 Diazabicyclo 4.2.0 Octane Research

Novel Synthetic Methodologies and Catalytic Systems

The development of efficient and versatile synthetic routes is paramount to unlocking the potential of 7-methyl-3,7-diazabicyclo[4.2.0]octane. While a direct, optimized synthesis for this specific isomer is not yet prominent in the literature, several strategies employed for related diazabicycloalkanes can be envisioned for its construction.

Future synthetic efforts will likely focus on the development of novel catalytic systems that can achieve the construction of the strained 4,6-fused ring system with high efficiency and selectivity. Palladium-catalyzed aerobic oxidative cyclization, which has proven effective for creating various N-heterocycles, could be a promising avenue. mdpi.com Additionally, visible-light-promoted intermolecular [2+2] cycloaddition reactions, which have been used to construct polysubstituted 2-azabicyclo[4.2.0]octane compounds, offer a potentially mild and atom-economical approach. google.com

Key to the successful synthesis of this compound will be the strategic introduction of the methyl group at the N7 position. This could be achieved either by utilizing a methylated starting material or by a post-synthetic modification of the bicyclic core. The table below outlines potential synthetic strategies and the catalytic systems that could be explored.

Synthetic StrategyPotential Catalytic SystemKey Intermediates
Intramolecular CyclizationPalladium acetate (B1210297) with an oxidantFunctionalized piperidines or pyrrolidines
[2+2] CycloadditionVisible-light photocatalyst (e.g., Ru(bpy)₃Cl₂)Dihydropyridines and alkenes
Ring-closing MetathesisGrubbs or Schrock catalystsDienic amine precursors
Reductive Amination CascadeTransition metal hydridesDiketo-amine precursors

Advanced Stereochemical Control and Chirality in Synthesis

The 3,7-diazabicyclo[4.2.0]octane core possesses multiple stereocenters, making stereochemical control a critical aspect of its synthesis. Future research will undoubtedly focus on the development of enantioselective methods to access specific stereoisomers of this compound, as biological activity is often highly dependent on the absolute configuration of a molecule.

Strategies for achieving stereochemical control could include:

Chiral Pool Synthesis: Utilizing enantiomerically pure starting materials, such as amino acids or their derivatives, to construct the bicyclic scaffold.

Asymmetric Catalysis: Employing chiral catalysts, such as transition metal complexes with chiral ligands, to induce enantioselectivity in key bond-forming reactions. rsc.org The catalytic asymmetric synthesis of 1,2-diamines is a rapidly developing field that could provide valuable tools. rsc.org

Enzymatic Resolutions: Using enzymes, such as lipases, to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the desired stereoisomer. nih.govjustia.com This has been successfully applied to related bicyclic amines. nih.gov

Chiral Resolution: Separation of enantiomers from a racemic mixture using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent. google.com

The development of robust methods for the stereoselective synthesis of this compound will be crucial for elucidating its structure-activity relationships and for its potential development as a therapeutic agent.

Exploration of Unconventional Reactivity and Skeletal Modifications

The strained nature of the bicyclo[4.2.0]octane ring system suggests that this compound may exhibit unique and unconventional reactivity. Future investigations will likely explore the skeletal modification of this core structure to generate novel analogs with diverse pharmacological profiles.

Potential areas of exploration include:

Ring-Opening Reactions: Controlled cleavage of the four-membered ring could provide access to functionalized piperidine (B6355638) derivatives. Studies on penicillin-derived sulphimides with a related 4-thia-1,5-diazabicyclo[4.2.0]octane core have shown that thermolysis can lead to selective β-elimination and ring opening. rsc.org

Skeletal Rearrangements: Acid- or transition-metal-catalyzed rearrangements could lead to the formation of other bicyclic or tricyclic systems. For instance, rearrangements of related diazabicyclo[3.2.1]octane intermediates to diazabicyclo[2.2.2]octane systems have been observed. The study of aminyl radical rearrangements in azanorbornane systems also provides a precedent for complex skeletal transformations. acs.org

Functionalization of the Bicyclic Core: Selective C-H activation or functionalization at the nitrogen atoms could be used to introduce a variety of substituents, allowing for the fine-tuning of the molecule's properties.

The table below summarizes potential skeletal modifications and the conditions that could be employed.

ModificationReagents/ConditionsPotential Products
Ring OpeningThermolysis, Acid/Base catalysisFunctionalized piperidines
Skeletal RearrangementLewis acids, Transition metalsNovel bicyclic/tricyclic scaffolds
N-FunctionalizationAlkylating agents, Acylating agentsN-substituted derivatives
C-H FunctionalizationTransition metal catalystsC-substituted derivatives

Integration with High-Throughput Synthesis and Automation

To rapidly explore the chemical space around the this compound scaffold, the integration of high-throughput synthesis and automation will be essential. These technologies allow for the parallel synthesis and screening of large libraries of compounds, significantly accelerating the drug discovery process.

Future directions in this area include:

Development of Library-Amenable Synthetic Routes: Adapting existing or developing new synthetic methodologies that are compatible with automated platforms. This often involves using robust reactions with simple purification procedures.

Automated Reaction Optimization: Utilizing robotic platforms to rapidly screen a wide range of reaction parameters (catalysts, solvents, temperatures, etc.) to identify optimal conditions for the synthesis of this compound and its derivatives. acs.org

Flow Chemistry: Employing continuous flow reactors for the synthesis, which can offer advantages in terms of safety, scalability, and the ability to perform reactions under conditions that are not feasible in batch.

In Silico Library Design and Automated Synthesis: Combining computational tools for virtual library design with automated synthesis platforms to create focused libraries of compounds with a higher probability of biological activity. bham.ac.uk

The application of these high-throughput techniques will enable the rapid generation of structure-activity relationship (SAR) data, which is crucial for the optimization of lead compounds.

Computational Design of Novel Derivatives with Tailored Structural Properties

Computational chemistry and molecular modeling are powerful tools that can guide the design of novel derivatives of this compound with specific, tailored properties. By understanding the interactions of this scaffold with biological targets, it is possible to rationally design new molecules with improved potency, selectivity, and pharmacokinetic profiles.

Emerging directions in the computational design of this compound derivatives include:

Pharmacophore Modeling: Identifying the key structural features required for biological activity and using this information to design new molecules that fit the pharmacophore. Pharmacophore models have been developed for related 3,8-diazabicyclo[4.2.0]octane derivatives that are negative allosteric modulators of nAChRs. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing mathematical models that correlate the structural properties of a series of compounds with their biological activity. 3D-QSAR studies on diazabicyclo[4.2.0]octane derivatives have provided insights into the steric and electrostatic requirements for potent nAChR agonism. nih.gov

Molecular Docking: Simulating the binding of this compound derivatives to the active site of a target protein to predict their binding affinity and orientation. This can be used to prioritize compounds for synthesis and biological testing.

In Silico ADMET Prediction: Using computational models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds, allowing for the early identification of molecules with undesirable pharmacokinetic profiles.

The synergy between computational design and synthetic chemistry will be a driving force in the exploration of the therapeutic potential of the this compound scaffold.

Q & A

Q. What standards ensure reproducibility in computational studies of this compound?

  • Methodological Answer: Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable). Document computational workflows in platforms like Jupyter Notebooks, including basis sets, convergence criteria, and force field parameters. Validate results against experimental crystallography or spectroscopy data .

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